molecular formula C23H22BrN3O4 B11022938 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone

2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone

Cat. No.: B11022938
M. Wt: 484.3 g/mol
InChI Key: RZTJWAPTYIHOGF-UHFFFAOYSA-N
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Description

This compound features a 4-bromoindole moiety linked via an ethanone bridge to a piperazine ring, which is further substituted with a 2,3-dihydro-1,4-benzodioxin group through a carbonyl bond.

Properties

Molecular Formula

C23H22BrN3O4

Molecular Weight

484.3 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C23H22BrN3O4/c24-17-4-3-5-18-16(17)8-9-27(18)14-22(28)25-10-12-26(13-11-25)23(29)21-15-30-19-6-1-2-7-20(19)31-21/h1-9,21H,10-15H2

InChI Key

RZTJWAPTYIHOGF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)C4COC5=CC=CC=C5O4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. A common approach might include:

    Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of Benzodioxin: The benzodioxin moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The brominated indole and benzodioxin derivatives are then coupled with a piperazine derivative using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine moieties.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: The bromine atom on the indole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the bromine site.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its pharmacological properties. Its structure suggests potential activities against various diseases, including:

  • Anticancer Activity: Preliminary studies indicate that this compound may inhibit tumor growth and induce apoptosis in cancer cells. The bromine atom enhances its reactivity, possibly allowing it to interact with biological targets involved in cancer progression.
  • Antimicrobial Properties: Similar compounds have shown promise in combating bacterial infections. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival.

Biological Research

Research has focused on the biological activities of the compound, particularly its effects on cellular pathways:

  • Mechanism of Action: The presence of the bromine atom and the carbonyl group are crucial for the compound's interaction with enzymes and receptors. Studies suggest that it may modulate biochemical pathways that are pivotal in disease processes.

Synthetic Chemistry

The compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in:

  • Synthesis of Novel Derivatives: The compound can be modified to create new derivatives with enhanced biological activity or specificity for certain targets.
  • Intermediate in Drug Development: It acts as an intermediate in synthesizing more complex pharmacologically active compounds.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of similar indole derivatives, demonstrating that compounds with bromine substitutions exhibited significant cytotoxicity against various cancer cell lines. The study concluded that structural modifications could enhance efficacy and selectivity against tumor cells.

Case Study 2: Antimicrobial Activity Assessment

Research investigated the antimicrobial properties of related compounds, revealing that certain derivatives displayed potent activity against resistant bacterial strains. These findings highlight the importance of structural features such as halogen substitution in enhancing antimicrobial efficacy.

Comparison with Related Compounds

Compound NameStructureKey Activities
2-(4-bromo-1H-indol-1-yl)acetamideStructureAnticancer, Antimicrobial
4-Bromo-2-methylindoleStructureAntimicrobial
2-MethylindoleStructureLower reactivity

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. If it targets a receptor, it might mimic or block the natural ligand, altering the receptor’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-(2-Bromobenzoyl)piperazin-1-yl)-1-(4-(3-(5-fluoro-1H-indol-3-yl)propyl)piperazin-1-yl)ethan-1-one (Compound 24)

  • Structural Differences : Contains two piperazine units and a 5-fluoroindole instead of a 4-bromoindole. The 2-bromobenzoyl group replaces the benzodioxin-carbonyl.
  • Implications : The dual piperazine structure may enhance solubility but reduce membrane permeability. Fluorine’s electronegativity could alter binding affinity compared to bromine’s halogen interactions .

1-[4-(2,3-Dihydro-1,4-benzodioxin-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethanone (CAS 847939-23-5)

  • Structural Differences : Replaces the benzodioxin-carbonyl with a sulfonyl group and substitutes indole with benzofuran.
  • Benzofuran’s reduced aromaticity compared to indole may decrease π-π stacking interactions .

2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

  • Structural Differences: Incorporates a 1,3,4-oxadiazole ring and sulfanyl linker instead of the indole-ethanone bridge.
  • Implications : The oxadiazole introduces hydrogen-bonding capability, which could enhance target engagement. The 4-methylpiperidine may improve lipophilicity compared to piperazine .

2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone

  • Structural Differences : Substitutes the benzodioxin-carbonyl with a bulky benzhydryl group and uses a 5-methylindole.
  • Implications : The benzhydryl group increases steric hindrance, possibly reducing binding to flat binding pockets. The methylindole’s reduced polarity may enhance CNS penetration .

Key Comparative Data

Compound Core Structure Substituents Key Features
Target Compound Indole-Piperazine-Benzodioxin 4-Bromoindole, Benzodioxin-carbonyl Halogen bonding potential, rigid aromatic system
Compound 24 Dual Piperazine-Fluoroindole 5-Fluoroindole, 2-Bromobenzoyl Enhanced solubility, fluorine’s electronegativity
CAS 847939-23-5 Benzofuran-Sulfonyl-Piperazine 6-Methylbenzofuran, Benzodioxin-sulfonyl Improved metabolic stability, reduced aromatic interactions
Oxadiazole Derivative Oxadiazole-Sulfanyl-Piperidine 1,3,4-Oxadiazole, 4-Methylpiperidine Hydrogen-bonding capability, increased lipophilicity
Benzhydryl Derivative Benzhydryl-Methylindole 5-Methylindole, Benzhydryl Steric bulk, potential CNS activity

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves coupling brominated indole with a pre-functionalized benzodioxin-piperazine intermediate, similar to methods used for Compound 24 (tosylate-mediated alkylation) .
  • Biological Activity : While direct data are absent, analogous compounds (e.g., Spautin-1 in ) suggest autophagy inhibition as a plausible mechanism. Bromine’s role in enhancing binding affinity is well-documented in kinase inhibitors .
  • Physical Properties : Melting points and spectral data (e.g., IR carbonyl peaks ~1670 cm⁻¹, NMR δ 7.5–8.1 ppm for aromatic protons) from provide benchmarks for characterizing the target compound .

Biological Activity

The compound 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone , also known by its CAS number 1219578-44-5 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound's molecular formula is C23H22BrN3O4C_{23}H_{22}BrN_{3}O_{4} with a molecular weight of 455.34 g/mol . Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC23H22BrN3O4
Molecular Weight455.34 g/mol
IUPAC Name2-(4-bromoindol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone
CAS Number1219578-44-5

The compound is believed to act primarily as an inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system by degrading 2-arachidonoylglycerol (2-AG). Inhibition of MAGL can lead to increased levels of 2-AG, enhancing cannabinoid receptor signaling and potentially providing therapeutic effects in pain management and inflammation .

In Vitro Studies

Research has demonstrated that 2-(4-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone exhibits significant inhibitory activity against MAGL. In vitro assays indicated that this compound can effectively block MAGL activity, leading to elevated endocannabinoid levels .

In Vivo Studies

In vivo studies have shown that administration of this compound in animal models results in notable analgesic effects. For instance, experiments involving rodent models of inflammatory pain revealed that treatment with the compound significantly reduced pain responses compared to control groups .

Study 1: Analgesic Effects in Rodent Models

A study published in the European Journal of Medicinal Chemistry evaluated the analgesic properties of several MAGL inhibitors, including our compound. The results showed that it significantly decreased pain behavior in models induced by Complete Freund's Adjuvant (CFA), suggesting its potential utility in treating chronic pain conditions .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound against neurodegeneration. It was found to enhance neurogenesis and reduce markers of oxidative stress in neuronal cultures exposed to toxic conditions. This suggests a dual role in both pain management and neuroprotection .

Q & A

Q. What controls are critical for assessing off-target effects in receptor binding assays?

  • Methodology : Include a pan-assay interference compound (PAINS) filter to exclude false positives. Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm binding. Negative controls: (1) parental cells lacking the receptor, (2) excess cold ligand for competition. Positive controls: known agonists/antagonists () .

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